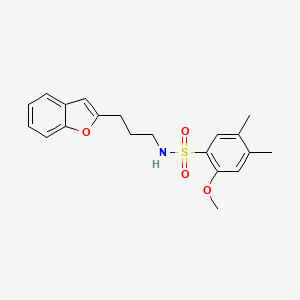

N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-(3-(Benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran moiety linked via a propyl chain to a substituted benzenesulfonamide group. The compound’s structure combines aromatic heterocyclic (benzofuran) and sulfonamide functionalities, which are often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Its synthesis typically involves sulfonylation of the amine-terminated benzofuran precursor, followed by purification via crystallization or chromatography. Structural characterization has been confirmed using X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-14-11-19(24-3)20(12-15(14)2)26(22,23)21-10-6-8-17-13-16-7-4-5-9-18(16)25-17/h4-5,7,9,11-13,21H,6,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMNXRUSJRPVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with propylamine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its benzofuran core is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.

Medicine: In medicine, this compound has been studied for its anti-inflammatory and anticancer properties. It may be used in the development of drugs targeting chronic inflammatory diseases and certain types of cancer.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of novel materials with desirable properties.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The benzofuran core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of cancer cell receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns and backbone modifications. Below is a comparative analysis of N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide with analogous compounds, focusing on structural features, bioactivity, and experimental data.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Structural Modifications and Bioactivity

- Benzofuran vs. In contrast, piperazinyl derivatives (e.g., 1c and 2c) exhibit improved solubility and basicity due to the nitrogen-rich ring, correlating with enhanced antimalarial activity (IC₅₀ < 250 nM) .

- Sulfonamide vs. Amide Linkages : The sulfonamide group in the target compound offers strong hydrogen-bonding capacity, whereas acetylated amides in 1c and 2c prioritize metabolic stability and membrane permeability .

Physicochemical Properties

- Lipophilicity : The benzofuran-propyl chain increases logP compared to piperazinyl derivatives, suggesting higher membrane penetration but lower aqueous solubility.

- Synthetic Accessibility : The target compound requires multi-step synthesis involving benzofuran functionalization, whereas piperazinyl derivatives (e.g., 1c) are synthesized via modular amine-amide coupling .

Research Findings and Limitations

Q & A

Basic: What are the recommended synthetic routes for N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, including:

- Sulfonamide coupling : Reacting a benzofuran-propylamine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents, triethylamine as a base) .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acylation) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Key optimization parameters include solvent polarity (to stabilize intermediates) and inert atmospheres (to prevent oxidation of the benzofuran moiety) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at C2, dimethyl at C4/C5) and benzofuran-propyl linkage .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., sulfonamide cleavage at ~120 m/z) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew IC values in enzyme assays. Validate via orthogonal methods (HPLC + NMR) .

- Assay conditions : Differences in buffer pH (e.g., phosphate vs. Tris) may alter sulfonamide ionization, affecting receptor binding. Standardize protocols using controls like known sulfonamide inhibitors .

- Cell-line specificity : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to distinguish target-specific effects from off-target interactions .

Advanced: What experimental strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide leaving-group displacement by stabilizing transition states .

- Catalysis : Use KI or tetrabutylammonium iodide to facilitate SN2 mechanisms in alkylation reactions .

- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes decomposition of thermally labile benzofuran groups .

- Kinetic monitoring : Track reaction progress via TLC or in situ IR to halt at optimal conversion (~85–90%) .

Advanced: How can in silico methods predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Molecular docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to map binding poses. Focus on hydrophobic interactions between the benzofuran ring and heme pocket .

- MD simulations : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories (AMBER force field). Key metrics: RMSD < 2 Å, hydrogen bonds with Thr309 .

- Metabolite prediction : Rule-Based systems (e.g., Meteor Nexus) identify potential oxidation sites (e.g., propyl chain hydroxylation) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h. Monitor degradation via HPLC; benzofuran ring is prone to acid-catalyzed hydrolysis .

- Light/oxidation : Expose to UV light (254 nm) and 3% HO. LC-MS identifies photo-oxidation products (e.g., sulfone formation) .

- Plasma stability : Incubate with human plasma (37°C, 1h). Centrifuge and analyze supernatant for protein-binding-induced precipitation .

Advanced: How to address discrepancies in 1H^1H1H-NMR signals caused by rotameric equilibria in the sulfonamide group?

Answer:

- Variable-temperature NMR : Acquire spectra at 25°C and −20°C. Restricted rotation at lower temperatures splits broad singlets into distinct peaks (e.g., N–H protons) .

- Deuterated solvents : Use DMSO-d to slow exchange rates and resolve overlapping signals .

- 2D NMR : ROESY correlations confirm spatial proximity between sulfonamide protons and adjacent methyl groups .

Advanced: What structure-activity relationship (SAR) strategies enhance antimicrobial potency while reducing cytotoxicity?

Answer:

- Substituent modulation :

- Methoxy position : Moving from C2 to C3 on the benzene ring increases lipophilicity (logP +0.5) and Gram-negative activity .

- Benzofuran substitution : Adding electron-withdrawing groups (e.g., Cl at C5) improves membrane penetration but may elevate hepatotoxicity .

- Prodrug design : Convert sulfonamide to a tert-butyl carbamate for enhanced solubility; enzymatic cleavage in vivo restores activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.